N-(3-chloro-4-methylphenyl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide
Overview
Description
N-(3-chloro-4-methylphenyl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chlorinated aromatic ring, a chromenone moiety, and an acetamide group. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methylaniline and 2-oxo-4-propyl-2H-chromen-7-ol.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 3-chloro-4-methylaniline with an appropriate acylating agent to introduce the acetamide group.
Coupling Reaction: The intermediate is then coupled with 2-oxo-4-propyl-2H-chromen-7-ol under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The chromenone moiety can be oxidized under strong oxidizing conditions.
Reduction: The acetamide group can be reduced to an amine under reducing conditions.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium thiolate.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide would depend on its specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-methylphenyl)acetamide: Lacks the chromenone moiety.
2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide: Lacks the chlorinated aromatic ring.
N-(4-methylphenyl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide: Lacks the chlorine atom on the aromatic ring.
Uniqueness
N-(3-chloro-4-methylphenyl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide is unique due to the combination of its structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(2-oxo-4-propylchromen-7-yl)oxyacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO4/c1-3-4-14-9-21(25)27-19-11-16(7-8-17(14)19)26-12-20(24)23-15-6-5-13(2)18(22)10-15/h5-11H,3-4,12H2,1-2H3,(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVHYOVPXDDHOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=CC(=C(C=C3)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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